Stevioside - 57817-89-7

Stevioside

Catalog Number: EVT-285056
CAS Number: 57817-89-7
Molecular Formula: C38H60O18
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stevioside is a natural, non-caloric sweetener primarily extracted from the leaves of the Stevia rebaudiana Bertoni plant, a perennial shrub native to South America. [, , ] It belongs to a class of compounds known as diterpene glycosides. [, ] Stevioside is recognized for its intense sweetness, estimated to be 100 to 300 times sweeter than sucrose (table sugar). [, , ]

In scientific research, Stevioside serves as a valuable tool for investigating various biological processes and potential therapeutic applications, particularly in the areas of metabolism, inflammation, and oxidative stress. [, , , ]

Plant Extraction:

The primary method for obtaining Stevioside involves extraction from Stevia rebaudiana Bertoni leaves. [, , ]

  • Traditional Methods: Water extraction has been commonly employed. [, ] Factors such as extraction time, temperature, and leaf-to-solvent ratio significantly influence stevioside yield. []
  • Alternative Solvents: Research explored the use of alternative solvents like methanol and ethanol for extraction, with varying degrees of success in optimizing stevioside yield. [, ]
  • Microwave-Assisted Extraction: This method utilizes microwave energy to facilitate the extraction process, potentially leading to higher yields and shorter extraction times compared to traditional methods. []

Biotechnological Approaches:

  • Callus Culture: Callus cultures derived from Stevia rebaudiana Bertoni leaves have shown promise as a potential source of stevioside. [] Researchers investigate optimal culture conditions to maximize stevioside production in these in vitro systems.
  • Enzymatic Synthesis: Recent research demonstrated the possibility of producing rebaudioside A, a related steviol glycoside with improved taste properties, from stevioside using enzymatic reactions. This method involves coupling the activities of specific enzymes like UDP-glucosyltransferase (UGT76G1 from S. rebaudiana) and sucrose synthase (AtSUS1 from Arabidopsis thaliana). []
Molecular Structure Analysis
  • Hydrolysis: Stevioside can undergo hydrolysis, breaking down into its constituent steviol aglycone and glucose molecules. [] This reaction is significant in understanding its metabolism and potential biological effects.
  • Transglucosylation: Enzymes like dextrin dextranase (DDase) can catalyze transglucosylation reactions involving stevioside. [] This allows for the modification of stevioside's structure, potentially altering its properties and creating novel steviol glycosides.
Mechanism of Action
  • Insulin Secretion and Sensitivity: Stevioside has been shown to increase insulin secretion from pancreatic beta cells in both in vitro and in vivo studies. [, , ] It may also improve insulin sensitivity, potentially through mechanisms involving the insulin receptor and glucose transporters. [, , ]
  • Calcium Influx Inhibition: Studies suggest stevioside can inhibit calcium influx into cells, particularly in vascular smooth muscle cells. [, ] This action may contribute to its observed hypotensive (blood pressure-lowering) effects.
  • Anti-Inflammatory Effects: Stevioside exhibits anti-inflammatory properties, potentially by interfering with inflammatory signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. [, , , ]
  • Antioxidant Activity: Stevioside has demonstrated antioxidant activity in some studies, protecting cells from damage caused by free radicals. [, ]
Physical and Chemical Properties Analysis
  • Appearance: Stevioside typically appears as a white, odorless, crystalline powder. []
  • Solubility: It is highly soluble in water, contributing to its use in beverages and other food products. [, ]
  • Stability: Stevioside exhibits good stability at high temperatures and across a range of pH levels, making it suitable for various food processing techniques. [, ]
  • Taste: Characterized by its intense sweetness, stevioside often leaves a bitter aftertaste, particularly at higher concentrations. [, , , ]
Applications
  • Diabetes Research: Stevioside’s potential to enhance insulin secretion and sensitivity makes it a subject of interest in diabetes research. [, , , ] Studies investigate its effects on blood glucose levels, insulin resistance, and diabetic complications.
  • Cardiovascular Research: The antihypertensive properties of stevioside are under investigation for potential applications in cardiovascular health. [, ]
  • Inflammation and Immunity Research: Stevioside's anti-inflammatory and immunomodulatory effects are being studied for potential benefits in conditions involving chronic inflammation. [, , , ]
  • Food Science and Technology: Stevioside’s intense sweetness and stability make it a valuable sugar substitute in food products. [, , , , ] Researchers explore its incorporation into various food matrices and its impact on sensory properties.

Steviol

  • Compound Description: Steviol is a diterpene compound found in the leaves of the Stevia rebaudiana plant. It is the aglycone of stevioside, meaning it is the core structure without any sugar molecules attached. Steviol itself is not sweet, but it can be modified to produce a variety of sweet-tasting compounds, including stevioside. []
  • Relevance: Steviol is a key intermediate in the biosynthesis of stevioside and other steviol glycosides. [] It forms the structural backbone of stevioside and is released during its metabolism by gut microorganisms. []

Steviol Glucuronide (SV Glu)

  • Compound Description: Steviol glucuronide is a metabolite of stevioside formed in the body after stevioside is consumed and metabolized. It is created when steviol, the aglycone of stevioside, is conjugated with glucuronic acid in the liver. []
  • Relevance: Steviol glucuronide is the primary metabolite of stevioside found in the blood and urine after ingestion. It is formed by the conjugation of steviol with glucuronic acid, a detoxification process that makes the compound more water-soluble for excretion. This suggests that stevioside itself is not absorbed directly into the bloodstream, and its biological effects might be attributed to its metabolites, including steviol glucuronide. []

Rebaudioside A (Reb A)

  • Compound Description: Rebaudioside A is a steviol glycoside naturally found in the leaves of the Stevia rebaudiana plant. It is known for its high sweetness intensity, surpassing that of sucrose, and for having a less bitter aftertaste compared to stevioside. [, ]
  • Relevance: Rebaudioside A and stevioside are both steviol glycosides found in Stevia rebaudiana and share a common aglycone, steviol. They differ in the type and number of sugar molecules attached to the steviol core. [, ] Rebaudioside A is often preferred commercially due to its improved taste profile compared to stevioside. [, ]

Rebaudioside C (Reb C)

  • Compound Description: Rebaudioside C is another steviol glycoside found in the leaves of Stevia rebaudiana. It contributes to the overall sweetness profile of stevia extracts, although it is less sweet than rebaudioside A. []
  • Relevance: Rebaudioside C is structurally similar to stevioside and other steviol glycosides, with variations in the sugar moieties attached to the steviol aglycone. Research suggests that combining Reb C with stevioside, particularly with rebaudioside A as the primary sweet component, can enhance the overall taste and sweetness quality, potentially improving the palatability of stevioside-containing products. []

Steviolbioside

  • Compound Description: Steviolbioside is a steviol glycoside and an intermediate in the biosynthetic pathway of stevioside. It is formed by the addition of glucose molecules to the steviol aglycone. []
  • Relevance: Steviolbioside is a precursor in the formation of stevioside. It highlights the stepwise glycosylation process involved in the plant's synthesis of stevioside, where sugar molecules are sequentially added to the steviol core. []

Other Related Compounds:

  • Mono-glucosyl-stevioside (SG1): This compound, along with di-glucosyl-stevioside (SG2), is a major product of stevioside conversion by dextrin dextranase. [] It further highlights the enzymatic modification possibilities of stevioside.
  • Di-glucosyl-stevioside (SG2): Similar to SG1, SG2 is produced through the enzymatic action of dextrin dextranase on stevioside. [] Its presence further indicates the potential to modify the sweetness and other properties of stevioside.
  • Rebaudioside D: Identified as a component in stevia extracts alongside stevioside and rebaudioside A, contributing to the overall sweetness profile. []
  • Rebussoside: Found in stevia extracts alongside stevioside, rebaudioside A, and rebaudioside D, indicating a complex mixture of related glycosides in the plant. []

Properties

CAS Number

57817-89-7

Product Name

Stevioside

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33-,35-,36-,37-,38+/m1/s1

InChI Key

UEDUENGHJMELGK-HYDKPPNVSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

steviol glycoside
stevioside

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

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